(5Z)-5-{[3-(2-Methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one
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Overview
Description
(5Z)-5-{[3-(2-Methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring, a thiazole ring, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[3-(2-Methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thiazole intermediates, which are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include various aldehydes, ketones, and amines, along with catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[3-(2-Methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents such as ethanol, methanol, and dichloromethane. Reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
(5Z)-5-{[3-(2-Methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (5Z)-5-{[3-(2-Methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with a simpler structure but similar reactivity in organic synthesis.
7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine: Another compound with a complex structure used in various chemical reactions.
Uniqueness
What sets (5Z)-5-{[3-(2-Methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one apart is its unique combination of functional groups and rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C27H28N4O3S |
---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
(5Z)-5-[[3-(2-methyl-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one |
InChI |
InChI=1S/C27H28N4O3S/c1-3-13-34-22-9-10-23(19(2)16-22)25-20(18-31(29-25)21-7-5-4-6-8-21)17-24-26(32)28-27(35-24)30-11-14-33-15-12-30/h4-10,16-18H,3,11-15H2,1-2H3/b24-17- |
InChI Key |
YADNMKXGWDGXJQ-ULJHMMPZSA-N |
Isomeric SMILES |
CCCOC1=CC(=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N=C(S3)N4CCOCC4)C5=CC=CC=C5)C |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)C2=NN(C=C2C=C3C(=O)N=C(S3)N4CCOCC4)C5=CC=CC=C5)C |
Origin of Product |
United States |
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